2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
2-{[4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 5 and an amino group at position 2. The sulfanyl (-S-) linker connects the triazole moiety to an acetamide group, which is further substituted with a 2-methoxyphenyl aromatic ring.
The compound’s design leverages the triazole scaffold’s versatility, which is known for its metabolic stability and ability to engage in hydrogen bonding via the amino group and sulfur atom.
Properties
Molecular Formula |
C18H19N5O2S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N5O2S/c1-12-6-5-7-13(10-12)17-21-22-18(23(17)19)26-11-16(24)20-14-8-3-4-9-15(14)25-2/h3-10H,11,19H2,1-2H3,(H,20,24) |
InChI Key |
ZCYWJJYXUSSCOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
Thiosemicarbazide derivatives undergo cyclization under acidic or basic conditions to form the triazole ring. For example, reacting 3-methylphenyl isothiocyanate with hydrazine hydrate yields a thiosemicarbazide intermediate, which cyclizes in the presence of hydrochloric acid to generate 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 80–90°C | 78–82 |
| Reaction Time | 6–8 hours | |
| Catalyst | HCl (2M) |
Oxidative Cyclization
Alternative methods use oxidative cyclization of acylthiosemicarbazides. For instance, treating 3-methylbenzoyl chloride with thiosemicarbazide forms an intermediate that cyclizes in the presence of iodine and potassium carbonate. This method offers higher regioselectivity but requires stringent moisture control.
Functionalization of the Triazole Ring
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaH (1.2 eq) | DMF | 0–5°C | 85 |
| K₂CO₃ (2 eq) | Acetonitrile | 25°C | 72 |
Optimization Strategies
Design of Experiments (DoE)
Factorial designs optimize reaction parameters. A 2³ factorial study varying temperature (60–100°C), catalyst concentration (1–3 mol%), and reaction time (4–12 hours) identified 80°C, 2 mol% HCl, and 8 hours as optimal for cyclization.
Solvent Screening
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate, while ethereal solvents (THF) reduce side reactions.
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| THF | 7.6 | 68 |
| Acetonitrile | 37.5 | 79 |
Purification and Characterization
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials. Final purity (>98%) is confirmed via HPLC.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 4H, aromatic), 3.85 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).
-
HRMS : m/z 410.1274 [M+H]⁺ (calc. 410.1281).
Industrial-Scale Considerations
Continuous Flow Reactors
Microreactors improve heat transfer and reduce reaction time by 40% compared to batch processes.
Waste Management
Bromine byproducts from potential side reactions are neutralized with sodium thiosulfate, adhering to EPA guidelines.
Challenges and Mitigation
Regioselectivity Issues
Competing pathways during triazole formation are minimized using bulky bases (e.g., DBU) to direct cyclization.
Oxidation of Sulfanyl Group
Exclusion of oxygen via nitrogen purging prevents sulfoxide formation during storage.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
Anti-Inflammatory Activity
- Furan-2-yl Derivatives: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide showed 52% anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- Chlorophenyl Analogs : Higher lipophilicity may enhance tissue penetration but could increase toxicity risks .
Antimicrobial Activity
- Pyridinyl Derivatives : N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides demonstrated MIC values of 0.25–2 µg/mL against E. coli and S. aureus, attributed to the pyridine ring’s ability to disrupt microbial membranes .
- Target Compound : The 2-methoxyphenyl group may reduce antimicrobial efficacy compared to electron-withdrawing substituents (e.g., nitro groups), which enhance activity .
Enzyme Inhibition
- Reverse Transcriptase (RT): Hydroxyphenyl-substituted analogs (e.g., AM31) showed nanomolar inhibition constants (KI = 12 nM) due to strong hydrogen bonding with RT’s active site. The target compound’s 3-methylphenyl group lacks H-bond donors, likely reducing RT affinity .
Structure-Activity Relationship (SAR) Insights
Triazole Position 5 Substituents :
- Aromatic Rings (e.g., 3-methylphenyl, furan-2-yl) : Enhance stability and modulate lipophilicity.
- Hydroxyphenyl Groups : Improve enzyme inhibition via H-bonding but may reduce metabolic stability .
Acetamide Substituents :
- Methoxyphenyl vs. Nitrophenyl : Electron-donating groups (methoxy) favor anti-inflammatory activity, while electron-withdrawing groups (nitro) enhance antimicrobial effects .
Sulfanyl Linker : Critical for maintaining conformational flexibility and sulfur-mediated redox interactions .
Biological Activity
The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a derivative of the triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H23N5OS, with a molar mass of approximately 381.49 g/mol. The structure features a triazole ring, which is known for its role in various biological interactions.
Antibacterial Activity
Several studies have investigated the antibacterial properties of triazole derivatives. For instance, a study on related compounds demonstrated significant inhibition zones against Escherichia coli and Staphylococcus aureus . These results suggest that the triazole moiety enhances the antibacterial efficacy of the compounds .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Triazole Derivative A | E. coli | 15 |
| Triazole Derivative B | S. aureus | 18 |
Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties. Research indicates that compounds similar to 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide show promising activity against various fungal strains, including Candida albicans and Aspergillus niger . The mechanism often involves inhibition of ergosterol biosynthesis, critical for fungal cell membrane integrity .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the activation of caspase pathways and disruption of mitochondrial membrane potential .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Caspase activation |
| HeLa | 10 | Mitochondrial disruption |
Case Studies
- Study on Antibacterial Activity : A recent study synthesized various triazole derivatives and evaluated their antibacterial effects using the agar diffusion method. The results indicated that modifications in the substituents significantly influenced the antibacterial potency, with some derivatives exhibiting better efficacy than standard antibiotics .
- Antifungal Study : Another research focused on the antifungal activity of triazole compounds against clinical isolates of Candida species. The study revealed that certain derivatives had lower MIC values compared to conventional antifungals like fluconazole, highlighting their potential as alternative treatments .
- Anticancer Research : An investigation into the anticancer effects of triazole derivatives showed promising results in reducing cell viability in various cancer cell lines. The study concluded that these compounds could serve as lead candidates for developing novel anticancer agents due to their selective cytotoxicity toward cancer cells while sparing normal cells .
Q & A
Q. What are the key steps and challenges in synthesizing 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux with reagents like acetic acid or hydrazine hydrate.
- Step 2 : Introduction of the sulfanyl group through nucleophilic substitution, often using thioglycolic acid or derivatives.
- Step 3 : Coupling with the N-(2-methoxyphenyl)acetamide moiety via amide bond formation, requiring carbodiimide coupling agents (e.g., EDC or DCC).
- Challenges : Maintaining regioselectivity during triazole formation and avoiding oxidation of the sulfanyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the final product .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substituent positions and confirm aromatic proton environments.
- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.
- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm, N-H stretches from the triazole amino group).
- Elemental Analysis : To ensure stoichiometric purity .
Advanced Research Questions
Q. How do substituent variations in the triazole and phenyl rings influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Triazole Substitutions : Electron-donating groups (e.g., -NH) enhance hydrogen bonding with biological targets, while bulky groups (e.g., 3-methylphenyl) improve lipophilicity and membrane permeability.
- Phenyl Ring Modifications : Methoxy groups at the ortho position (as in N-(2-methoxyphenyl)) increase metabolic stability but may reduce solubility. Comparative assays with analogs (e.g., chloro or nitro substituents) can quantify potency shifts.
- Experimental Design : Synthesize analogs with systematic substituent changes and test against target enzymes (e.g., COX-2 for anti-inflammatory activity) using enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell line viability assays vs. in vivo models) and use reference controls (e.g., diclofenac for anti-inflammatory studies).
- Purity Issues : Re-characterize compounds via HPLC (>95% purity) and re-test in parallel with disputed studies.
- Target Specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement. Cross-validate with molecular docking studies to predict binding affinities to off-target proteins .
Q. What strategies are effective for elucidating the mechanism of action of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases, proteases, or oxidoreductases using fluorogenic substrates or ATP-depletion assays.
- Cellular Pathway Analysis : Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways.
- Molecular Docking : Use X-ray crystallography data of target proteins (e.g., EGFR or HDACs) to model binding interactions. Adjust triazole and sulfanyl group orientations in silico to optimize fit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
